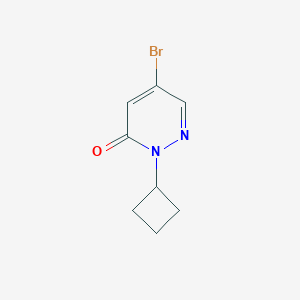

5-Bromo-2-cyclobutyl-2,3-dihydropyridazin-3-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Bromo-2-cyclobutyl-2,3-dihydropyridazin-3-one is a heterocyclic compound with the molecular formula C8H9BrN2O . This compound features a pyridazinone core, which is known for its diverse pharmacological activities . The presence of a bromine atom and a cyclobutyl group in its structure makes it a unique derivative of pyridazinone.

Applications De Recherche Scientifique

Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.

Biology: Potential use in the study of biological pathways and interactions.

Medicine: Possible applications in the development of new pharmaceuticals due to its unique structure and potential pharmacological activities.

Industry: Use in the production of specialty chemicals and materials.

Mécanisme D'action

Target of Action

Pyridazin-3(2h)-one derivatives, to which this compound belongs, have been reported to have diverse pharmacological activities .

Mode of Action

It’s worth noting that pyridazin-3(2h)-one derivatives have been reported to interact with various biological targets, leading to a wide range of pharmacological effects .

Biochemical Pathways

Pyridazin-3(2h)-one derivatives have been reported to influence a variety of biochemical pathways, leading to diverse pharmacological activities .

Result of Action

Pyridazin-3(2h)-one derivatives have been reported to have a wide range of pharmacological effects .

Analyse Des Réactions Chimiques

5-Bromo-2-cyclobutyl-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Cyclization Reactions: The cyclobutyl group can participate in cyclization reactions to form more complex structures.

Common reagents used in these reactions include hydrazine, aryl hydrazines, ketones, esters, and 1,4-dicarbonyl compounds . The major products formed from these reactions depend on the specific conditions and reagents used.

Comparaison Avec Des Composés Similaires

5-Bromo-2-cyclobutyl-2,3-dihydropyridazin-3-one can be compared with other pyridazinone derivatives, such as:

2-(3,4-Difluorophenyl)-4-(3-hydroxy-3-methylbutoxy)-5-(4-methane-sulfonylphenyl)-2H-pyridazin-3-one: A potent cyclooxygenase-2 inhibitor.

4,5-Disubstituted 3(2H)-pyridazinones: Known for their diverse pharmacological activities, including antihypertensive, cardiotonic, and anti-inflammatory effects.

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological and chemical properties compared to other pyridazinone derivatives.

Activité Biologique

5-Bromo-2-cyclobutyl-2,3-dihydropyridazin-3-one is a heterocyclic compound belonging to the pyridazinone family. Its unique bicyclic structure, characterized by a bromine atom at the fifth position and a cyclobutyl group at the second position of the pyridazine ring, contributes to its significant biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C8H9BrN2O. The presence of the bromine atom and nitrogen atoms in the pyridazine ring enhances its reactivity and biological activity.

Inhibition of Phosphodiesterase 4 (PDE4)

Research indicates that this compound acts as a potent inhibitor of phosphodiesterase 4 (PDE4), an enzyme implicated in inflammatory processes. This inhibition is associated with anti-inflammatory effects, making it a candidate for treating respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD) .

Interaction with Histamine H3 Receptors

Additionally, studies suggest that this compound may function as a histamine H3 receptor antagonist/inverse agonist. Such activity could have implications for managing cognitive disorders and sleep-related issues by modulating neurotransmitter release .

The biological activity of this compound can be attributed to its interaction with various biological targets:

- PDE4 Inhibition : By blocking PDE4, the compound increases intracellular cAMP levels, which can lead to reduced inflammation.

- Histamine H3 Receptor Modulation : This interaction may enhance cognitive function and improve sleep patterns by influencing histaminergic signaling pathways .

Research Findings and Case Studies

Several studies have evaluated the pharmacological effects of this compound:

| Study | Findings | |

|---|---|---|

| Study 1 | Demonstrated significant PDE4 inhibition in vitro | Supports potential use in anti-inflammatory therapies |

| Study 2 | Showed efficacy as a histamine H3 receptor antagonist in animal models | Suggests benefits for cognitive enhancement and sleep disorders |

| Study 3 | Evaluated safety and toxicity in preclinical trials | Indicated favorable safety profile for further development |

Comparison with Similar Compounds

This compound can be compared with other pyridazinone derivatives to highlight its unique properties:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 5-Acetyl-4-(isoquinolin-4-ylamino)-6-phenylpyridazin-3-one | Contains an acetyl group and isoquinoline moiety | Exhibits different receptor selectivity |

| 4-(3-bromoanilino)-2-ethyl-6-phenylpyridazin-3-one | Features an aniline substituent | May have enhanced potency against specific targets |

| 5-Amino-4-(1H-pyrazol-5-yl)-1H-pyridazin-6-one | Contains an amino group and pyrazole | Potentially different pharmacodynamics |

These comparisons illustrate how variations in substituents influence biological activities and therapeutic potentials .

Propriétés

IUPAC Name |

5-bromo-2-cyclobutylpyridazin-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O/c9-6-4-8(12)11(10-5-6)7-2-1-3-7/h4-5,7H,1-3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIWYQFQPFYNPJS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)N2C(=O)C=C(C=N2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.